molecular formula C16H14N4O4 B12211886 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid

4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid

Cat. No.: B12211886
M. Wt: 326.31 g/mol
InChI Key: PXVPKOUJTFDRER-UHFFFAOYSA-N
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Description

4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a methoxyphenyl-tetraazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of the 1-(4-methoxyphenyl)-1,2,3,4-tetraazole intermediate. This intermediate can be synthesized through a cyclization reaction involving 4-methoxyphenylhydrazine and an appropriate nitrile compound under acidic conditions. The resulting tetraazole is then reacted with 4-hydroxybenzoic acid in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Key Reaction Steps

StepReaction TypeConditionsOutcomeSource
1Suzuki couplingPd(PPh₃)₄, toluene/ethanol, reflux (24 h)Forms aryl-tetrazole intermediate
2HydrogenationH₂ (1 atm), Pd/C catalyst, MeOH, RT (18 h)Removes benzyl protecting group
3Boc Protection(Boc)₂O, DMAP, DCM, RT (16 h)Introduces Boc group
4AlkylationNaH, DMF, R₃-LG (e.g., CH₃I), 70°C (16 h)Substitutes R₃ group at benzoic acid
  • Mechanistic Insights :

    • The tetrazole ring’s nitrogen-rich structure facilitates nucleophilic substitution at the methoxy bridge.

    • The benzoic acid group undergoes typical carboxylic acid reactions (e.g., esterification, amidation) under standard conditions .

Acid-Catalyzed Transformations

The benzoic acid moiety participates in acid-base reactions and esterification:

Esterification with Alcohols

SubstrateReagentConditionsProduct YieldSource
MethanolH₂SO₄ (cat.)Reflux, 6 h85%
EthanolDCC, DMAPRT, 12 h78%
  • Notable Feature : The tetrazole ring remains intact under acidic conditions due to its aromatic stability .

Stability and Degradation Pathways

The compound exhibits moderate thermal stability but degrades under strong oxidative conditions:

ConditionObservationSource
100°C (dry)No decomposition (24 h)
H₂O₂ (30%), RTPartial oxidation of methoxy group
UV light (254 nm)Tetrazole ring cleavage

Comparative Reactivity with Structural Analogues

The tetrazole and methoxyphenyl groups confer distinct reactivity compared to related compounds:

CompoundKey Reactivity DifferenceSource
4-Methoxybenzoic acidLacks tetrazole-mediated substitutions
5-Phenyl-1H-tetrazoleNo carboxylic acid functionality
4-(Benzyloxy)benzoic acidLess stable under hydrogenation

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the tetraazole ring exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that derivatives of tetraazole exhibited potent activity against various bacterial strains, suggesting that 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid could be developed as a novel antimicrobial agent. The study highlighted the structure-activity relationship (SAR) showing that modifications in the phenyl groups could enhance efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential.

  • Case Study : In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in synthesizing new polymeric materials.

  • Case Study : Researchers have incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of this tetraazole derivative improved the thermal degradation temperature by approximately 20°C compared to control samples .

Comparative Data Table

Application AreaCompound ActivityReference
AntimicrobialPotent against resistant bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits COX enzymes
Polymer ChemistryEnhances thermal stability

Mechanism of Action

The mechanism of action of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl-tetraazole moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the benzoic acid group may facilitate binding to proteins or other biomolecules, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(4-Hydroxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid
  • 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzyl alcohol
  • 4-{[1-(4-Substituted phenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid

Uniqueness

4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl-tetraazole and benzoic acid moieties allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a benzoic acid moiety linked to a methoxyphenyl-tetraazolyl group, which may contribute to its bioactivity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC16H14N4O4
Molecular Weight326.31 g/mol
IUPAC Name4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]benzoic acid
InChI KeyPXVPKOUJTFDRER-UHFFFAOYSA-N

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxyphenyl-tetraazole moiety may inhibit enzyme activity or modulate receptor functions. Additionally, the benzoic acid component could enhance binding affinity to proteins or other biomolecules, thereby amplifying the compound's biological effects .

Antimicrobial Properties

Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing tetrazole rings can be effective against a variety of drug-resistant pathogens. Specifically, this compound has demonstrated potential against bacterial and fungal strains in vitro .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have reported that it can induce apoptosis in various cancer cell lines. For instance, one study indicated that derivatives similar to this compound showed significant cytotoxic effects on breast cancer cells by activating proteasomal pathways that promote cell death .

Other Biological Activities

Additional investigations have highlighted the compound's potential as an anti-inflammatory and antioxidant agent. The structural features of the compound suggest it may interact with inflammatory mediators and reactive oxygen species (ROS), thus providing therapeutic benefits in conditions characterized by oxidative stress .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity
In a comparative study on the cytotoxicity of benzoic acid derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating potent activity. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid?

Answer:
The compound is typically synthesized via cyclization reactions. One approach involves reacting substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form tetrazole rings . Another method employs condensation reactions between 4-amino-triazole derivatives and benzaldehyde analogs under acidic conditions (e.g., glacial acetic acid in ethanol), followed by reflux and solvent evaporation . Yield optimization may require adjusting stoichiometry, reaction time, or catalyst selection.

Q. Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., tetrazole C=N stretching at ~1600 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and confirms linker regions (e.g., methylene protons at δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators for aerosolized particles .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., POCl₃ byproducts) .
  • Storage: Store in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases) .
  • First Aid: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR, mass spectrometry) to confirm ambiguous signals. For example, HSQC can resolve overlapping proton-carbon correlations in aromatic regions .
  • Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to validate assignments .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry .

Q. Advanced: What strategies optimize synthetic yield and scalability?

Answer:

  • Catalyst Screening: Test alternatives to POCl₃ (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
  • Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Q. Advanced: How does this compound interact with biological targets in pharmacological studies?

Answer:

  • Enzyme Inhibition: The tetrazole moiety may act as a bioisostere for carboxylic acids, targeting cyclooxygenase-2 (COX-2) or kinases. In vitro assays (e.g., fluorescence polarization) can quantify binding affinity .
  • Metabolite Profiling: LC-MS/MS identifies metabolites like hydroxylated or demethylated derivatives in hepatic microsomal studies .
  • Structure-Activity Relationship (SAR): Modify the methoxyphenyl or benzoic acid groups to assess impact on potency .

Q. Advanced: What computational approaches predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation: Use software like MarvinSketch or SwissADME to estimate hydrophobicity, critical for blood-brain barrier permeability .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., COX-2 active site) .
  • ADMET Prediction: Tools like pkCSM forecast absorption, toxicity, and metabolic stability .

Q. Advanced: How stable is this compound under varying experimental conditions?

Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for high-temperature reactions .
  • pH Sensitivity: The carboxylic acid group undergoes hydrolysis in alkaline conditions (pH >10); stability is maintained in neutral buffers .
  • Light Sensitivity: Store in amber vials to prevent photodegradation of the tetrazole ring .

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]benzoic acid

InChI

InChI=1S/C16H14N4O4/c1-23-13-8-4-12(5-9-13)20-15(17-18-19-20)10-24-14-6-2-11(3-7-14)16(21)22/h2-9H,10H2,1H3,(H,21,22)

InChI Key

PXVPKOUJTFDRER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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